Product packaging for SODIUM AMMONIUM VANADATE(Cat. No.:CAS No. 12055-09-3)

SODIUM AMMONIUM VANADATE

Cat. No.: B1143647
CAS No.: 12055-09-3
M. Wt: 352.96
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Description

Sodium Ammonium Vanadate is an inorganic compound belonging to the class of polyoxometalates (POMs), known for its complex metal-oxygen anion clusters formed by vanadium . It is characterized by its intricate three-dimensional structures and the ability of vanadium to exist in multiple oxidation states, which enriches its chemical behavior and participation in redox reactions . A significant application of this compound is in the development of next-generation energy storage systems. It functions as a high-performance cathode material for aqueous zinc-ion batteries (AZIBs). Research demonstrates that Na-doped Na 0.3 (NH 4 ) 0.6 V 4 O 10 ·0.4H 2 O nanorods exhibit a high specific capacity of 400.2 mAh g -1 and exceptional long-term stability, retaining 97.2% of its capacity after 2000 cycles at a high current density . The pre-intercalated sodium ions act as structural pillars, stabilizing the layered vanadium oxide framework together with ammonium ions and structural water molecules, which widens the diffusion channels and reduces the electrostatic interaction for zinc ions, thereby enhancing reaction kinetics and structural integrity during cycling . Beyond electrochemistry, this compound serves as a valuable precursor in chemical synthesis and finds use in industrial applications such as catalysis, ceramics, and as a black dye or pigment in the printing and textile industries . The market for this compound is expected to grow, driven by technological advancements and rising demand across these sectors . Synthesis can be achieved through conventional precipitation from vanadium-bearing solutions using ammonium salts, with critical control over pH and temperature to ensure high product purity and yield . Advanced synthetic strategies, such as ionic membrane electrolysis, offer a sustainable pathway capable of producing material with a purity exceeding 99%, while also allowing for the recycling of by-products . Hydrothermal methods are also employed to produce crystalline vanadate phases with controlled morphologies . This product is intended for research purposes only. For Research Use Only (RUO). Not for human or veterinary use.

Properties

CAS No.

12055-09-3

Molecular Formula

H12N3Na3O8V2

Molecular Weight

352.96

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Sodium Ammonium Vanadate

Conventional Precipitation-Based Synthesis Routes

Conventional synthesis of sodium ammonium (B1175870) vanadate (B1173111) predominantly relies on precipitation from aqueous solutions containing vanadium. These methods are widely practiced in industrial settings for the extraction and purification of vanadium from various sources.

Direct Precipitation from Vanadium-Bearing Solutions and Leachates

The direct precipitation method involves the addition of an ammonium salt, typically ammonium chloride or ammonium sulfate, to a vanadium-rich solution. These vanadium-bearing solutions are often obtained from the leaching of vanadium-containing ores, slags, or spent catalysts. The process is fundamentally a double displacement reaction where the sodium ions in the sodium vanadate solution are replaced by ammonium ions, leading to the precipitation of the less soluble sodium ammonium vanadate.

The efficiency of the precipitation is influenced by several factors, including the concentration of vanadium and the amount of precipitating agent added. For instance, a vanadium recovery of 98% can be achieved from a solution with a vanadium concentration of 1000 mg L-1 in the presence of 2.5% ammonium chloride. The reaction is typically carried out at an elevated temperature to facilitate the dissolution of reactants and control the crystallization process. After the addition of the ammonium salt, the solution is stirred and then allowed to cool, which promotes the crystallization and precipitation of this compound.

Influence of pH on Selective Precipitation and Product Purity

The pH of the solution is a critical parameter that significantly affects the selective precipitation and the purity of the final this compound product. Optimal pH control is necessary to maximize the yield of the desired product while minimizing the co-precipitation of impurities. The highest vanadium recovery has been observed at pH values around 7.

Deviations from the optimal pH range can lead to the formation of other vanadate species. For example, at a pH below 8, there is a risk of precipitating sodium polyvanadate, which would reduce the purity of the final product. As the pH decreases from 5.0 to 2.0, the precipitate can transform into other ammonium vanadate species. Conversely, in alkaline conditions (pH 8-9), the precipitation of ammonium metavanadate is favored. The adjustment of pH is often carried out using mineral acids like hydrochloric acid or sulfuric acid.

The interplay between pH and temperature also influences the composition of the precipitate. At a pH of 4 and increasing reaction temperatures, (NH₄)₄Na₂V₁₀O₂₈·10H₂O can be converted to (NH₄)₆V₁₀O₂₈·6H₂O. Therefore, precise control of both pH and temperature is essential for obtaining high-purity this compound.

Table 1: Effect of pH on Vanadium Recovery and Precipitate Composition

pHVanadium Recovery (%)Predominant Vanadium Species in PrecipitateReference
~2HighPolyvanadate structures
4-(NH₄)₄Na₂V₁₀O₂₈·10H₂O / (NH₄)₆V₁₀O₂₈·6H₂O
5.5Up to 98%Ammonium metavanadate
~7HighMetavanadate structures
8-9-Ammonium metavanadate

This table is generated based on data from multiple sources to illustrate the general trends.

Ion-Exchange and Crystallization Techniques for Vanadate Preparation

Ion-exchange techniques are primarily employed as a purification step to remove impurities from the vanadium-bearing leachate before the precipitation process. This ensures a higher purity of the final this compound product. Various ion-exchange resins can be used to selectively adsorb vanadate ions from the solution, leaving impurities behind.

The core of the vanadate preparation remains the crystallization process, which is induced by the addition of an ammonium salt and careful control of temperature and pH. The crystallization of ammonium metavanadate is a spontaneous process that occurs upon cooling a supersaturated solution. The process involves the formation of crystal nuclei followed by their growth. The rate of cooling and the level of supersaturation are key factors that determine the size and morphology of the resulting crystals. The precipitate is then separated from the solution by filtration, washed to remove any remaining soluble impurities, and dried.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of this compound. These advanced strategies aim to reduce energy consumption, minimize waste generation, and improve product quality.

Electrochemical Synthesis Pathways (e.g., Ionic Membrane Electrolysis)

Electrochemical synthesis using ionic membrane electrolysis presents a promising alternative to conventional precipitation methods. This technique utilizes an electrolytic cell, often with two or three chambers separated by ion-exchange membranes, to convert sodium vanadate solution into sodium polyvanadate.

In this process, a sodium vanadate solution serves as the anolyte. Under an electric current, sodium ions migrate from the anode chamber through a cation-exchange membrane to the cathode chamber. This migration leads to a decrease in the pH of the anolyte, promoting the formation of polyvanadate species. After electrolysis, ammonia (B1221849) water is added to the anolyte, causing the precipitation of high-purity this compound.

A significant advantage of this method is the ability to recycle the byproducts. The sodium hydroxide (B78521) solution formed in the cathode chamber can be reused for leaching vanadium raw materials, and the ammonia can be recovered from the filtrate and recycled. This process can yield this compound with a purity exceeding 99%.

Table 2: Purity of this compound from Ionic Membrane Electrolysis

Current Density (A/m²)Purity (%)
Not specified99.1
100099.2
Not specified99.4
Not specified99.7
Not specified99.8

Data extracted from a patent describing the process.

Hydrothermal Synthesis of Vanadate Phases

Hydrothermal synthesis is a versatile method for producing a wide range of crystalline materials, including various vanadate phases with controlled morphologies and structures. This technique involves heating a precursor solution in a sealed vessel (autoclave) to temperatures above the boiling point of water, thereby increasing the pressure and facilitating the dissolution and recrystallization of materials.

While the direct hydrothermal synthesis of this compound is not extensively documented, the method is widely used to synthesize various ammonium vanadate compounds by controlling the reaction parameters such as pH, temperature, and the presence of structure-directing agents. For instance, by adjusting the pH of the growth solution, different ammonium vanadate nanostructures, such as nanobelts, nanowires, and nanobundles, can be selectively synthesized. The synthesis of various alkali metal vanadates has also been achieved through hydrothermal methods.

The hydrothermal synthesis of vanadate phases often utilizes vanadium pentoxide (V₂O₅) as a precursor, which is dissolved in an aqueous medium with other reactants. The reaction conditions, particularly pH and temperature, play a crucial role in determining the final product phase. This method offers the potential for creating novel vanadate materials with unique properties, although its specific application for the targeted synthesis of this compound requires further investigation.

Utilization of Surfactants and Additives for Morphological Control

The precise control over the crystal morphology—size, shape, and dimensionality—of this compound and related vanadate compounds is critical for tailoring their properties for specific applications, such as catalysis and energy storage. The introduction of surfactants and other additives during synthesis is a key strategy to achieve this control. These molecules influence the nucleation and growth processes by adsorbing onto specific crystal faces, thereby altering their relative growth rates.

Surfactants, which are amphiphilic molecules containing both hydrophobic and hydrophilic parts, can self-assemble into micelles or other supramolecular structures in the reaction medium. These assemblies can act as soft templates, directing the formation of nanostructured materials. For instance, in the synthesis of vanadium oxides, cationic surfactants like Cetyl trimethylammonium bromide (CTAB) have been shown to be effective in reducing particle size. The presence of CTAB can lead to the formation of V2O5 nanoparticles with average diameters as small as 10 nm. medcrave.com This principle is applicable to the synthesis of complex vanadates, where the surfactant molecules can modulate the aggregation of primary nanoparticles and influence the final morphology.

The interaction between surfactants and polyoxovanadate clusters provides another route for morphological control. Dicationic gemini surfactants, for example, can spontaneously self-assemble with decavanadate (B1236424) anions ([V₁₀O₂₈]⁶⁻) to form ordered, soft organic-inorganic hybrid materials. nih.gov The structure of the resulting hybrid material is dictated by the molecular geometry of the surfactant. Subsequent thermal treatment (calcination) of these templated arrays removes the organic component, yielding highly crystalline V₂O₅ with a unique, sponge-like microstructure. nih.gov This method highlights how the choice of additive can pre-organize the inorganic building blocks, leading to a controlled final morphology. In contrast, using a less structured additive like tetrabutylammonium (TBA) results in an amorphous precursor and a more agglomerated final product composed of smaller crystallites. nih.gov

Additives can also function as reductants or solvents that influence crystal growth. In the solvothermal synthesis of ammonium vanadate phases, octadecylamine (ODA) has been used as both a reductant and a morphology-directing agent, leading to the formation of unique square-nanosheet flowers. researchgate.net Similarly, organic solvents like formamide have been reported as effective agents for the exfoliation of V₂O₅, which is a crucial first step in the synthesis of ammonium metavanadate nanorods from V₂O₅ precursors. nih.gov

The table below summarizes the effects of various surfactants and additives on the morphology of vanadate compounds, illustrating the principles that can be applied to control the synthesis of this compound.

Additive/SurfactantVanadate SystemEffect on MorphologyReference
Cetyl trimethylammonium bromide (CTAB)Vanadium Oxide (V₂O₅)Reduction of particle size to ~10 nm medcrave.com
Dicationic Gemini SurfactantDecavanadate ([V₁₀O₂₈]⁶⁻)Forms ordered arrays, leading to highly crystalline, sponge-like V₂O₅ after calcination nih.gov
Tetrabutylammonium (TBA)Decavanadate ([V₁₀O₂₈]⁶⁻)Forms an amorphous precursor, leading to agglomerated V₂O₅ with small crystallites nih.gov
Octadecylamine (ODA)Ammonium VanadateActs as a reductant and template, forming square-nanosheet flowers researchgate.net

Reaction Mechanisms Governing this compound Formation

The formation of this compound is governed by a complex interplay of chemical equilibria, speciation, and crystallization kinetics in aqueous solution. Understanding these underlying mechanisms is essential for controlling the purity, stoichiometry, and physical properties of the final product.

In aqueous solutions, the vanadate ion exists in a variety of forms, and its speciation is highly dependent on both pH and the total vanadium concentration. This complex behavior is due to a series of protonation and polymerization (or condensation) reactions. At high pH (alkaline conditions, pH > 9), the predominant species is the simple, tetrahedral orthovanadate ion (VO₄³⁻), which protonates to form HVO₄²⁻ and H₂VO₄⁻ as the pH decreases.

As the solution becomes more acidic, these simple monomeric vanadates begin to polymerize into larger polyoxovanadates. Key species include the divanadate (V₂O₇⁴⁻), cyclic tetravanadate (V₄O₁₂⁴⁻), and, most importantly for the formation of many crystalline vanadates, the decavanadate ion ([V₁₀O₂₈]⁶⁻). nih.gov The formation of decavanadate is particularly favored in the pH range of approximately 2 to 6. The molecular formula of a common form of this compound, (NH₄)₄Na₂(V₁₀O₂₈)·10H₂O, indicates that the decavanadate ion is the fundamental building block of its crystal structure. google.com

The study of these equilibria has been significantly advanced by techniques such as ⁵¹V NMR spectroscopy combined with potentiometry. nih.govnih.govtaylorfrancis.com These methods allow for the identification and quantification of the various vanadate species present under different conditions. For instance, diperoxovanadates become the favored species at pH 2-10 when peroxide is present in the system. nih.gov Kinetic studies of vanadate polymerization have revealed the mechanisms by which these species interconvert, providing insight into the rates of formation for ions like the trimeric polyvanadate. acs.org The distribution of vanadium among these different ions is a dynamic equilibrium, and controlling the pH and reactant concentrations is therefore critical to ensure that the desired decavanadate precursor is the dominant species available for crystallization. acs.org

The precipitation of this compound from a supersaturated solution is a physical process that begins with nucleation—the formation of stable, sub-microscopic crystalline nuclei—followed by crystal growth. The kinetics of these processes dictate the final particle size distribution, purity, and crystallinity of the product.

The study of nucleation kinetics for the closely related ammonium metavanadate (NH₄VO₃) provides a valuable model for understanding the precipitation of this compound. researchgate.netresearchgate.netdaneshyari.com The induction period, defined as the time before the first appearance of a new crystalline phase, is a key parameter that can be measured experimentally. daneshyari.com This period is inversely related to the rate of nucleation and is strongly dependent on factors such as supersaturation and temperature.

According to classical nucleation theory, key parameters like the interfacial tension between the crystal and the solution, the nucleation rate, and the critical nucleus radius can be estimated. For ammonium metavanadate, as the temperature increases from 30 °C to 45 °C, the interfacial tension decreases, facilitating easier nucleation. researchgate.netresearchgate.net Concurrently, at a constant temperature, increasing the supersaturation ratio leads to a proportional increase in the nucleation rate and an exponential decrease in the size of the critical nucleus. researchgate.netresearchgate.net

The growth of these nuclei into larger crystals can be described by kinetic models such as the Avrami model, which has been successfully applied to the crystallization of calcium pyrovanadate. mdpi.com This model relates the fraction of transformed material to time and a rate constant. The apparent activation energy (Ea) for the precipitation process, calculated from the relationship between the rate constant and temperature, provides insight into the energy barrier of the reaction. For NH₄VO₃ nucleation, the activation energy has been found to range from 79.17 kJ/mol to 115.50 kJ/mol depending on the supersaturation level. researchgate.netresearchgate.net

The table below presents key nucleation parameters for ammonium metavanadate, which serve as a proxy for understanding the precipitation of this compound.

ParameterTemperatureSupersaturation (S)ValueReference
Interfacial Tension30 °C-29.78 mJ/m² researchgate.netresearchgate.net
Interfacial Tension45 °C-23.66 mJ/m² researchgate.netresearchgate.net
Activation Energy-15115.50 kJ/mol researchgate.netresearchgate.net
Activation Energy-2579.17 kJ/mol researchgate.netresearchgate.net

The specific crystalline phase of ammonium vanadate obtained during synthesis is highly sensitive to the reaction conditions, and phase transformations can occur both during the initial synthesis and as a result of subsequent treatments. The hydrothermal method is a common technique where temperature, pressure, and pH can be precisely controlled to target specific phases.

Research has shown that by carefully tuning the pH of the growth solution in a hydrothermal process, different one-dimensional ammonium vanadate nanostructures can be selectively synthesized. For example, as the pH is varied from 2.5 down to 0.5, the final products can be controlled to be NH₄V₄O₁₀ nanobelts, (NH₄)₂V₆O₁₆·1.5H₂O nanowires, or (NH₄)₆V₁₀O₂₈·6H₂O nanobundles, respectively. osti.gov This demonstrates a clear phase transformation pathway directed by the proton concentration in the solution.

Transformations can also occur in a stepwise manner during the synthesis itself. In one solvothermal synthesis, the raw material ammonium metavanadate (NH₄VO₃) first transforms to an intermediate, NH₄V₃O₈, and then to the final target ammonium vanadate phase. researchgate.net This indicates a sequential reaction pathway where one crystalline phase serves as the precursor for the next.

Post-synthetic treatments are also a powerful tool for inducing phase transformations. A composite material of VO₂/NH₄V₄O₁₀, when subjected to electrochemical oxidation, can be transformed in situ into an NH₄⁺-defected NH₄V₄O₁₀ phase. rsc.org This transformation was shown to improve the material's electrochemical properties. Similarly, ammonium polyvanadate can be converted into ammonium metavanadate by treating it with a "structure reforming agent" such as ammonium carbonate or ammonia water, which facilitates the dissolution and reprecipitation into a different crystal structure. google.com These examples underscore the chemical versatility of the ammonium vanadate system and the potential to access different phases and their unique properties through controlled synthetic and post-synthetic pathways.

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Ammonium Vanadate

Spectroscopic Probes for Chemical Bonding and Oxidation States

Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to provide information about elemental composition, chemical bonding, and electronic states.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govcarleton.edunasa.gov The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface.

The binding energy of the emitted electrons is characteristic of the element and its oxidation state. Small shifts in binding energy (chemical shifts) provide information about the chemical environment of the atoms. nasa.gov XPS is particularly valuable for determining the mixed valency of vanadium in its compounds. Vanadium can exist in multiple oxidation states (e.g., +2, +3, +4, +5), each with a distinct binding energy for the V 2p orbital. bohrium.comyoutube.com

For vanadium oxides, the V 2p spectrum is typically deconvoluted into multiple peaks corresponding to different oxidation states. For instance, the V 2p₃/₂ peak for V⁵⁺ is found at a higher binding energy (around 517.2-517.4 eV) compared to V⁴⁺ (around 515.6-515.8 eV). researchgate.netxpsfitting.com This allows for the quantification of the relative amounts of different vanadium species present on the material's surface.

Table 2: Typical V 2p₃/₂ Binding Energies for Different Vanadium Oxidation States

Oxidation StateTypical Binding Energy (eV)Reference
V⁵⁺517.2 - 517.4 researchgate.netxpsfitting.com
V⁴⁺515.6 - 515.8 researchgate.netxpsfitting.com
V³⁺~515.0 xpsfitting.com

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. kyoto-u.ac.jp It is element-specific and can be applied to materials in various forms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region at and just above the absorption edge. sigray.com The position and shape of the absorption edge are highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the absorbing atom. researchgate.netnih.gov For vanadium compounds, the energy of the V K-edge absorption peak shifts to higher energies as the oxidation state of vanadium increases. sigray.comresearchgate.net This allows for a precise determination of the average oxidation state of vanadium in a sample.

Furthermore, the pre-edge features in the XANES spectra of vanadium compounds are related to 1s-to-3d electronic transitions. The intensity and shape of these pre-edge peaks provide information about the local symmetry and coordination environment of the vanadium atoms. researchgate.net The polarization dependence of XAS spectra, when using single crystals, can even be used to determine the orbital ordering of the V 3d electrons. aps.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Vanadate (B1173111) Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environments within vanadate compounds. The spectra are characterized by distinct bands corresponding to the vibrational modes of the vanadate polyhedra and the ammonium (B1175870) cations.

In the high-frequency region of the IR and Raman spectra (above 2800 cm⁻¹), several prominent peaks are observed which are characteristic of the N-H stretching vibrations of the ammonium ion (NH₄⁺). rsc.org For instance, symmetric stretching modes have been identified around 2839, 2926, and 3019 cm⁻¹, while triply degenerate asymmetric stretching vibrations appear at approximately 3122 and 3207 cm⁻¹. rsc.org Other studies have reported IR peaks for NH₄⁺ stretching at 2800, 2980, and 3190 cm⁻¹. rsc.org The bending vibrations of the N-H bond are typically observed in the 1400-1700 cm⁻¹ range. For example, IR peaks around 1412 cm⁻¹ and Raman peaks at 1420, 1440, and 1650 cm⁻¹ have been attributed to NH₄⁺ bending modes. rsc.orgresearchgate.net

The vibrational modes of the vanadate framework are observed at lower frequencies. The V=O stretching vibrations in vanadates typically appear in the 900-1000 cm⁻¹ region. researchgate.netscispace.comnih.gov Asymmetric stretching vibrations of V-O-V bridges are found in the 700-850 cm⁻¹ range, with a particularly strong infrared absorption peak identified at 711 cm⁻¹ being related to V-related vibrations. rsc.org The symmetric stretching of V-O-V bridges gives rise to Raman bands in the 500-700 cm⁻¹ region.

V-O bending vibrations are located at even lower wavenumbers. rsc.org Raman-active peaks around 210 and 260 cm⁻¹ have been assigned to V-O bending, while IR-active modes for V-O-V bending have been observed at approximately 223 cm⁻¹. rsc.org The low-frequency region below 400 cm⁻¹ in the Raman spectrum is complex, with contributions from translational and rotational modes of the NH₄⁺ ion, as well as collective intermolecular vibrations. rsc.org

Vibrational Spectroscopy Data for Ammonium Vanadate Species
Vibrational ModeTechniqueFrequency (cm⁻¹)Assignment
N-H StretchingIR/Raman> 2800Stretching vibrations of the NH₄⁺ ion
N-H BendingIR/Raman~1412 - 1650Bending vibrations of the NH₄⁺ ion
V=O StretchingRaman~900 - 1010Stretching of terminal vanadyl bonds
V-O-V Asymmetric StretchingIR~700 - 860Asymmetric stretching of bridging oxygen
V-O BendingRaman~210 - 260Bending vibrations within the vanadate framework
V-O-V BendingIR~223Bending of bridging oxygen

Electron Energy-Loss Spectroscopy (EELS) for Local Electronic Structure

Electron Energy-Loss Spectroscopy (EELS) is a high-resolution analytical technique often performed in a scanning transmission electron microscope (STEM) that provides detailed information about the local electronic structure and elemental composition of a material. When applied to vanadate compounds, EELS is particularly insightful for determining the oxidation state of vanadium. nih.govoup.com

The core-loss EELS spectra of vanadium-containing materials exhibit distinct features, most notably the vanadium L₂,₃ edges, which arise from the excitation of V 2p electrons to unoccupied 3d states. researchgate.net These edges, often referred to as "white lines," appear at approximately 518.7 eV (L₃) and 525.3 eV (L₂). wiley.com The precise energy position and the intensity ratio of the L₃ and L₂ peaks (L₃/L₂ ratio) are highly sensitive to the oxidation state of the vanadium atoms. wiley.com

Studies on various vanadium oxides have established a quantitative relationship between the EELS L₂/L₃ ratio and the vanadium oxidation state; specifically, the L₂/L₃ ratio tends to increase as the oxidation state of vanadium increases. nih.govoup.com This allows for the mapping of vanadium oxidation states at the nanoscale.

Furthermore, the oxygen K-edge in the EELS spectrum, which results from the excitation of O 1s electrons, provides information about the bonding environment of oxygen. researchgate.net The fine structure of the oxygen K-edge can serve as a fingerprint for the nature of the V-O bonds and the coordination of the vanadium atoms. researchgate.net By analyzing both the vanadium L₂,₃ edges and the oxygen K-edge, a comprehensive picture of the local electronic structure in sodium ammonium vanadate can be constructed.

Key EELS Features for Vanadium Characterization
Spectral FeatureEnergy Range (approx. eV)Information Obtained
Vanadium L₃ Edge518.7Related to V 2p₃/₂ to 3d transitions; sensitive to oxidation state
Vanadium L₂ Edge525.3Related to V 2p₁/₂ to 3d transitions; sensitive to oxidation state
Oxygen K-edge> 530Provides information on V-O bonding and coordination

Microscopic and Morphological Characterization

The morphology and nanoscale features of this compound are critical to understanding its properties and potential applications. High-resolution microscopy techniques are indispensable for visualizing its surface and internal structure.

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Nanostructure Analysis

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. In the study of vanadate compounds, FESEM is employed to characterize the size, shape, and aggregation of crystalline particles. For instance, FESEM analysis can reveal the formation of nanostructures such as nanofibers, nanorods, or nanosheets. The synthesis of ammonium vanadate nanofibers with diameters of 20–30 nm and lengths of a few micrometers has been investigated using SEM. researchgate.net This level of detail is crucial for understanding how synthesis conditions influence the final morphology of the material.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer even greater magnification and resolution, allowing for the visualization of nanoscale features down to the atomic level. TEM analysis of ammonium vanadate has been used to investigate the morphology of nanofiber structures. researchgate.net HRTEM can provide detailed information about the crystallinity and lattice structure of the material. For example, HRTEM images can reveal the lattice fringes of crystalline domains, and selected area electron diffraction (SAED) patterns can be used to identify the crystal structure. The characterization of nanospheres using HRTEM has shown the presence of diffraction rings corresponding to specific lattice planes, indicating the nanocrystalline nature of the material. researchgate.net These techniques are essential for a comprehensive understanding of the structural properties of this compound at the nanoscale.

Computational and Theoretical Investigations of Sodium Ammonium Vanadate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various properties of materials, including their structural, electronic, and magnetic characteristics.

Electronic Structure and Chemical Bonding Analysis

The electronic structure of vanadates is primarily determined by the vanadium-oxygen polyhedra. In these structures, the vanadium 3d and oxygen 2p orbitals are the most significant contributors to the valence and conduction bands. The bonding within the vanadate (B1173111) framework is a mix of ionic and covalent character. The V-O bonds are highly polarized, with a significant transfer of charge from the vanadium to the more electronegative oxygen atoms.

A hypothetical DFT analysis would involve calculating the density of states (DOS) and projected density of states (PDOS) to identify the contributions of individual atomic orbitals to the electronic bands. Analysis of the electron density distribution and tools like the Atoms in Molecules (AIM) theory could further elucidate the nature and strength of the chemical bonds, including the covalent character of V-O bonds and the ionic interactions of the cations.

Prediction of Crystallographic Parameters and Structural Stability

A significant challenge in the computational study of sodium ammonium (B1175870) vanadate is the apparent lack of a publicly available, fully determined crystal structure. While X-ray diffraction (XRD) has been used to identify the compound, a detailed crystallographic information file (CIF) is not readily found in crystallographic databases.

In the absence of experimental single-crystal X-ray diffraction data, DFT can be employed to predict the crystallographic parameters and assess the structural stability of hypothetical crystal structures. This process would typically involve:

Structural Prototyping: Proposing candidate crystal structures based on known structures of similar mixed-cation vanadates or by assembling known vanadate polyhedra and the cations in a charge-neutral arrangement.

Geometry Optimization: Performing full geometry optimization of the proposed structures, allowing the lattice parameters and atomic positions to relax to their minimum energy configuration.

Stability Analysis: Calculating the formation energy of the optimized structures to predict their thermodynamic stability relative to competing phases or decomposition products. Phonon dispersion calculations can also be performed to assess the dynamical stability of the predicted structures; the absence of imaginary phonon modes across the Brillouin zone would indicate a dynamically stable structure.

This predictive approach, while powerful, relies heavily on the quality of the initial structural models and the accuracy of the DFT functional used.

Modeling of Ion Intercalation and Diffusion Pathways within Vanadate Frameworks

Vanadate frameworks are known for their ability to host various ions, making them interesting for applications such as batteries and catalysts. DFT calculations can be used to model the intercalation and diffusion of ions, such as Na⁺ or even protons from the NH₄⁺ group, within the sodium ammonium vanadate structure.

To model ion intercalation, one would calculate the intercalation energy by comparing the total energy of the host structure with and without the intercalated ion. This helps determine the thermodynamic feasibility of the intercalation process.

To investigate ion diffusion pathways, methods like the Nudged Elastic Band (NEB) can be employed. The NEB method allows for the determination of the minimum energy path for an ion moving from one stable site to another within the crystal lattice and the calculation of the corresponding activation energy barrier. A lower activation energy suggests higher ionic mobility. These calculations would be crucial in assessing the potential of this compound as an ion conductor.

Magnetic Moment and Electronic Properties from Theoretical Models

DFT calculations, particularly spin-polarized calculations, can be used to predict the magnetic ground state (e.g., ferromagnetic, antiferromagnetic, or non-magnetic) of the material. By comparing the energies of different magnetic orderings, the most stable magnetic configuration can be identified. The calculations can also provide the magnitude of the local magnetic moments on the vanadium atoms.

Furthermore, DFT can predict key electronic properties such as the band gap. The nature of the band gap (direct or indirect) and its magnitude are critical for understanding the optical and electronic transport properties of the material. It's important to note that standard DFT functionals often underestimate the band gap, and more advanced methods like hybrid functionals (e.g., HSE06) or the GW approximation may be necessary for more accurate predictions.

Molecular Dynamics Simulations for Ion Transport and Structural Dynamics

While DFT is excellent for studying the static properties of materials at 0 K, Molecular Dynamics (MD) simulations are essential for investigating the dynamic behavior of atoms and ions at finite temperatures. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insights into time-dependent phenomena.

For this compound, MD simulations, particularly ab initio MD where the forces are calculated on-the-fly using DFT, could be used to study:

Ion Transport: The diffusion of Na⁺ and the dynamics of the NH₄⁺ cations can be simulated directly. By tracking the mean squared displacement of the ions over time, the diffusion coefficient can be calculated as a function of temperature, providing a more realistic picture of ion transport than static DFT calculations alone.

Structural Dynamics: MD simulations can reveal the vibrational modes of the crystal lattice and the rotational dynamics of the ammonium cations. This information is valuable for understanding the thermal stability of the compound and its behavior at elevated temperatures.

Thermodynamics and Reaction Pathway Modeling in Vanadate Transformations

Computational thermodynamics, often coupled with DFT calculations, can be used to model the thermodynamics and reaction pathways involved in the synthesis and decomposition of this compound.

By calculating the total energies of the reactants, products, and possible intermediate species, the reaction enthalpies (ΔH) can be determined. This allows for the prediction of the thermodynamic feasibility of different reaction pathways. For example, the decomposition of this compound upon heating could be modeled by calculating the energies of the potential decomposition products, such as various sodium vanadates, vanadium oxides, ammonia (B1221849), and water.

Furthermore, by calculating the Gibbs free energies (which also include entropic contributions), phase diagrams can be constructed to show the stable phases as a function of temperature and pressure. This information is invaluable for optimizing the synthesis conditions and understanding the thermal stability of this compound.

Chemical Reactivity and Transformation Mechanisms of Sodium Ammonium Vanadate

Redox Chemistry of Vanadium within the Compound

The vanadium atom in sodium ammonium (B1175870) vanadate (B1173111) typically exists in the +5 oxidation state. In aqueous acidic solutions, this is often represented as the dioxovanadium(V) ion (VO₂⁺) libretexts.orgchemguide.co.uk. This state, however, is just one of several stable oxidation states that vanadium can adopt, leading to a rich and colorful redox chemistry.

When vanadium in a vanadate compound is in a reduced state (e.g., +2, +3, or +4), it can be oxidized back to the +5 state. This process involves the loss of electrons and can be achieved using various oxidizing agents. The lower oxidation states of vanadium are susceptible to oxidation by atmospheric oxygen, particularly the V²⁺ state, which is readily oxidized. libretexts.org

Stronger oxidizing agents can be used to systematically increase the oxidation state. For instance, an acidified solution of potassium permanganate (B83412) (KMnO₄) will oxidize vanadium species through the +3 and +4 states back to the yellow V⁵⁺ state. rsc.orgrsc.org The permanganate ion (MnO₄⁻), itself intensely purple, is reduced to the nearly colorless Mn²⁺ ion, allowing the distinct colors of the intermediate vanadium states to be observed before the final endpoint is reached. grimmgroup.net

The reduction of the V⁵⁺ ion in an acidified solution of a vanadate compound is a classic demonstration of transition metal chemistry, notable for its distinct sequence of color changes. mmerevise.co.uk A strong reducing agent, such as zinc powder in an acidic medium, can reduce vanadium stepwise from its +5 oxidation state down to +2. rsc.orgrsc.org

The typical reduction pathway proceeds as follows:

Vanadium (V) as VO₂⁺, which is yellow, is reduced to...

Vanadium (IV) as the vanadyl ion, VO²⁺, which is blue. rsc.org A fleeting green color is often observed during this transition, which is a mixture of the yellow V⁵⁺ and blue V⁴⁺ ions. rsc.org

Vanadium (III) as the V³⁺(aq) ion, which is green, is then formed by further reduction. mmerevise.co.uk

Vanadium (II) as the V²⁺(aq) ion, which is violet, is the final stage of reduction with a strong agent like zinc. mmerevise.co.uk

This series of reactions showcases the full range of common, stable oxidation states of vanadium in aqueous solution.

Vanadium Ion SpeciesOxidation StateColor in Aqueous SolutionTypical Reducing Agent
VO₂⁺+5Yellow-
VO²⁺+4BlueZinc, Sodium Thiosulfate
V³⁺+3GreenZinc, Tin
V²⁺+2VioletZinc

Substitution Reactions Involving Vanadate Ions

The synthesis of sodium ammonium vanadate often involves a substitution or precipitation reaction. Starting with a solution of a sodium vanadate, such as sodium metavanadate (NaVO₃) or sodium orthovanadate (Na₃VO₄), the addition of a soluble ammonium salt like ammonium chloride (NH₄Cl) under controlled pH and temperature conditions can lead to the precipitation of sodium ammonium polyvanadate. google.comgoogle.com

In one method, a sodium vanadate solution is treated with an ammonium salt while maintaining the pH between 4 and 5. google.com Similarly, sodium vanadate solutions can be electrolyzed to form sodium polyvanadate, which then reacts with added ammonia (B1221849) water to precipitate this compound. patsnap.com These processes rely on the relative insolubility of the mixed this compound salt under specific conditions, driving the reaction forward and enabling its separation as a solid product.

Thermal Decomposition Behavior and Derived Products

When subjected to heat, this compound, much like the closely related ammonium metavanadate, undergoes thermal decomposition. The process and the resulting products are highly dependent on the conditions, such as the temperature, heating rate, and the surrounding atmosphere (e.g., open to air or in a closed system). scirp.orgresearchgate.net

In an open system with an oxidizing atmosphere (air), the decomposition generally proceeds in stages:

Initial Decomposition: At lower temperatures (starting above 100°C), the compound begins to lose ammonia (NH₃) and water (H₂O). researchgate.net

Formation of Intermediates: As the temperature increases, various intermediate compounds may form. For ammonium vanadates, species such as ammonium hexavanadate ((NH₄)₂V₆O₁₆) or other complex ammonium polyvanadates like (NH₄)₂V₄O₁₁ have been identified. scirp.orgresearchgate.net

Final Product: Upon further heating to higher temperatures (e.g., above 250-300°C), the remaining ammonia and water are driven off, yielding the final, stable product of vanadium pentoxide (V₂O₅), a yellow-orange solid. researchgate.netwikipedia.org

In a closed system, the decomposition can be more complex. The ammonia released during the initial stages can act as a reducing agent at higher temperatures, leading to a redox reaction with the vanadium(V). This can result in the formation of reduced vanadium oxides, such as V₆O₁₃, V₃O₇, or even V₂O₃, instead of V₂O₅. researchgate.netrsc.org

ConditionTemperature RangeObserved Products
Initial Heating (Open System)> 100°CRelease of NH₃ and H₂O
Intermediate Stage (Open System)~150-250°CIntermediate polyvanadates (e.g., (NH₄)₂V₆O₁₆)
Final Stage (Open System/Air)> 250°CVanadium Pentoxide (V₂O₅)
Decomposition (Closed System)High TemperatureReduced Vanadium Oxides (V₆O₁₃, V₃O₇, V₂O₃)

Intercalation and Ion Exchange Processes (e.g., Zn²⁺, Na⁺, NH₄⁺)

The layered crystal structure of many vanadates, including this compound, allows for the insertion and removal of ions between these layers, a process known as intercalation. This property is of significant interest for electrochemical applications, particularly as cathode materials in batteries. researchgate.net

In the context of aqueous zinc-ion batteries (AZIBs), ammonium vanadate materials have been extensively studied for their ability to reversibly intercalate zinc ions (Zn²⁺). bohrium.comrsc.org The Na⁺ and NH₄⁺ ions present within the layers of this compound act as structural "pillars," maintaining the space between the vanadium oxide layers. This pre-existing spacing can facilitate the diffusion of guest ions like Zn²⁺ into and out of the structure during the charge and discharge cycles of a battery. consensus.app

The kinetics of this ion transport can be tuned. For example, partially removing some of the interlayer ammonium ions through controlled heating can enlarge the interlayer spacing, which has been shown to enhance the rate of Zn²⁺ intercalation and improve battery performance. researchgate.netbohrium.com This demonstrates that the compound can undergo ion exchange, where the original Na⁺ and NH₄⁺ ions can be partially or fully replaced by other cations, significantly altering the material's electrochemical and physical properties. researchgate.netnih.gov

ProcessIntercalating/Exchanging IonStructural/Functional Effect
IntercalationZn²⁺Enables reversible energy storage in zinc-ion batteries.
Ion ExchangeNa⁺Acts as a pillar ion, stabilizing the layered structure. consensus.app
Ion Exchange / Partial RemovalNH₄⁺Removal can expand interlayer spacing, improving diffusion kinetics for other ions. bohrium.com

Applications in Advanced Materials Science and Catalysis

Catalytic Science and Engineering with Sodium Ammonium (B1175870) Vanadate (B1173111) Derivatives

Sodium ammonium vanadate and its derivatives are significant in chemical and petroleum industries, primarily due to vanadium's nature as a polyvalent metal, which makes it an effective catalyst for redox reactions. google.compatsnap.com

Vanadium-based compounds, including this compound, serve as crucial heterogeneous catalysts in a variety of large-scale industrial applications. google.com They are instrumental in processes such as the manufacturing of sulfuric acid, various polymers like polyvinyl chloride and polystyrene, and the synthesis of organic compounds such as acetic acid and phthalic acid. google.compatsnap.com

This compound is utilized as a denitrification catalyst in the chemical industry. google.compatsnap.com Vanadium-based catalysts are central to the Selective Catalytic Reduction (SCR) process, one of the most effective methods for mitigating nitrogen oxide (NOx) emissions from stationary sources like power plants and industrial boilers, as well as mobile sources. nih.govepa.govwikipedia.org In the SCR process, a reducing agent, typically ammonia (B1221849) (NH₃), is introduced into the flue gas stream, where it reacts on the surface of the catalyst to convert NOx into harmless diatomic nitrogen (N₂) and water (H₂O). nih.govwikipedia.orgsvi-bremco.com

The most common commercial SCR catalysts are composed of vanadium pentoxide (V₂O₅) and tungsten trioxide (WO₃) supported on a titanium dioxide (TiO₂) base. svi-bremco.comosti.gov These catalysts demonstrate high NOx removal efficiency, often exceeding 90%, within an optimal temperature window of 350–400 °C. nih.gov The highly dispersed V⁵⁺ species and poly-vanadate species on the catalyst support are considered the active phases for the SCR reaction. epa.gov

Table 1: Performance of Vanadium-Based SCR Catalysts
Catalyst CompositionOptimal Temperature RangeTypical NOx Reduction EfficiencyKey Features
V₂O₅–WO₃/TiO₂350–400 °C>90%High de-NOx efficiency, excellent resistance to sulfur (SO₂) and H₂O. nih.gov
Nitration-Promoted V₂O₅-WO₃/TiO₂~200 °C~90% at 210 °CEnhanced low-temperature activity due to induced "fast SCR" pathways. nih.govfigshare.com

Vanadium's multiple oxidation states make its compounds, including derivatives of this compound, effective catalysts for a range of oxidation reactions in organic synthesis. google.comnih.gov These catalysts play a significant role in the production of key chemical intermediates like benzoic acid and oxalic acid. google.compatsnap.com The catalytic mechanism often involves the formation of high-valent peroxo vanadium species, which act as electrophilic oxygen transfer agents, reacting preferentially with nucleophilic functional groups. torvergata.it This property allows for high selectivity in various oxidation processes. torvergata.it

This compound can serve as a precursor for preparing other catalytically active materials. google.com More broadly, ammonium vanadates like ammonium metavanadate are common starting materials for synthesizing supported vanadium oxide catalysts. osti.govgoogle.comyoutube.com The synthesis method—including the choice of precursor, support material, and calcination conditions—critically affects the final structure and dispersion of the active vanadium oxide species. osti.gov

Activation of these precursors, typically through thermal treatment (calcination), transforms them into the active catalytic phase. oulu.fi This process can lead to the formation of different surface vanadia species, such as isolated monomeric VOₓ species or more complex polymeric vanadate chains. oulu.finih.gov The specific nature of these species, which dictates the catalyst's performance, is influenced by the vanadia loading and the type of support material used (e.g., TiO₂, SiO₂, Al₂O₃). oulu.finih.gov For instance, upon heating, crystalline V₂O₅ can decrease with a corresponding formation of polymeric species. oulu.fi

The mechanism of catalytic reactions on vanadate surfaces has been a subject of extensive research, particularly for the SCR of NOx. epa.govnih.gov The catalytic cycle fundamentally relies on the V⁵⁺/V⁴⁺ redox couple. chemguide.co.uk Two primary mechanisms are widely discussed for the SCR reaction: the Eley-Rideal (E-R) mechanism and the Langmuir-Hinshelwood (L-H) mechanism. epa.gov

In the E-R mechanism, ammonia adsorbs onto the catalyst's acid sites, and this adsorbed ammonia then reacts directly with gas-phase NO. epa.govosti.gov In the L-H mechanism, both ammonia and NO adsorb on the catalyst surface before reacting. epa.gov The prevailing mechanism can depend on factors like reaction temperature and vanadium loading. epa.gov

In-situ spectroscopic studies have revealed the crucial role of both Brønsted and Lewis acid sites on the catalyst surface. nih.govosti.gov Ammonia adsorbs on Lewis acid sites as coordinated NH₃ and on Brønsted acid sites as ammonium ions (NH₄⁺). nih.govosti.gov Both of these adsorbed ammonia species are reactive intermediates in the SCR process. osti.gov The support material also plays a direct role, influencing the reactivity of the bridging V-O-support bond, which is considered the catalytic active site. nih.gov

Heterogeneous Catalysis in Industrial Chemical Processes

Energy Storage Materials Research

In the field of energy storage, ammonium vanadates have emerged as promising cathode materials for next-generation battery systems, including sodium-ion batteries (NIBs). researchgate.netresearchgate.netyoutube.com The interest in sodium-ion technology stems from sodium's natural abundance and lower cost compared to lithium. youtube.com Vanadium-based layered compounds are particularly attractive because their large interlayer spacing can accommodate the insertion and extraction of sodium ions, facilitating the battery's charge-discharge process. researchgate.net

Ammonium vanadate (specifically NH₄V₄O₁₀) has been investigated as a high-capacity cathode material for NIBs. researchgate.netresearchgate.net Its unique layered or bronze-like structure provides channels for Na⁺ ion diffusion. researchgate.net Research has demonstrated that nanostructured forms, such as nanobelts, can exhibit excellent electrochemical performance. researchgate.netresearchgate.net These materials have achieved high reversible capacities and have shown stability even at high charge-discharge rates. researchgate.netresearchgate.net For example, ammonium vanadate cathodes have demonstrated a reversible capacity of 190 mAh g⁻¹ at a charging rate of 200 mA g⁻¹ and maintained a stable capacity of over 120 mAh g⁻¹ for 50 cycles at a high rate of 1000 mA g⁻¹. researchgate.netresearchgate.net

Beyond sodium-ion batteries, ammonium vanadates are also being explored as high-performance cathodes for aqueous zinc-ion batteries (AZIBs), where they have shown exceptionally high discharge capacities. researchgate.netnih.gov Composites combining ammonium vanadate with conductive materials like MXene are also being developed to enhance charge kinetics and structural stability for ammonium ion storage. rsc.org

Table 2: Research Findings on Ammonium Vanadate in Energy Storage
System TypeElectrode MaterialKey Performance MetricValueSource
Sodium-Ion Battery (NIB)Ammonium Vanadate (NH₄V₄O₁₀) NanobeltsReversible Capacity190 mAh g⁻¹ at 200 mA g⁻¹ researchgate.netresearchgate.net
Sodium-Ion Battery (NIB)Ammonium Vanadate (NH₄V₄O₁₀) NanobeltsHigh-Rate Stability>120 mAh g⁻¹ for 50 cycles at 1000 mA g⁻¹ researchgate.netresearchgate.net
Zinc-Ion Battery (ZIB)3D Flower-like NH₄V₄O₁₀Reversible Capacity485 mAh g⁻¹ at 100 mA g⁻¹ nih.gov
Ammonium Ion CapacitorNH₄V₄O₁₀/MXene CompositeAreal Capacitance229 mF cm⁻² at 1 mA cm⁻² rsc.org
Aqueous Mg-ion BatteryAmmonium Vanadate/GO/CNTSpecific Capacity284.0 mAh g⁻¹ nih.gov

Cathode Materials for Aqueous Zinc-Ion Batteries

This compound has emerged as a promising cathode material for aqueous zinc-ion batteries (AZIBs) due to its high theoretical capacity and the layered structure that can accommodate zinc ion insertion and extraction. researchgate.netnih.govrsc.org The presence of both sodium and ammonium ions in the interlayer space of the vanadate structure plays a crucial role in stabilizing the material and enhancing its electrochemical performance. researchgate.net

Research has demonstrated that the pre-intercalation of sodium and ammonium ions expands the interlayer spacing of the vanadium oxide layers, which creates wider channels for the diffusion of zinc ions. researchgate.net This structural modification helps to improve the kinetics of the zinc ion intercalation process, leading to higher discharge capacities and better rate capabilities. researchgate.net For instance, a sodium ion stabilized ammonium vanadate, specifically Nax(NH4)2−xV10O25·8H2O, has been shown to exhibit a high discharge capacity. researchgate.net The electrostatic effect of the embedded Na+ ions, which have similar properties to NH4+, helps to stabilize the lattice and widen the spacing without causing acute changes to the crystal structure. researchgate.net This provides more active sites for zinc ion insertion and extraction and promotes migration ability. researchgate.net

Studies have explored various forms of ammonium vanadates, including NH4V4O10, as cathode materials for AZIBs. nih.govrsc.org These materials are considered promising due to their abundant valence states and adjustable ion diffusion channels. researchgate.net However, they can suffer from slow kinetics of Zn2+ intercalation and structural instability during long cycling. researchgate.net To address these issues, strategies such as creating deficient ammonium vanadate by partially removing NH4+ ions have been investigated. This approach leads to an enlarged interlayer spacing, facilitating faster zinc ion transport and improving the stability of the layered structure. nih.gov Oxygen-deficient ammonium vanadate has also been shown to lower the Zn2+ diffusion energy barrier, enabling fast diffusion and good electrochemical performance over a wide temperature range. osti.gov

The electrochemical performance of this compound in AZIBs is significant. For example, some ammonium vanadate-based cathodes have delivered high reversible capacities, such as 485 mAh g⁻¹ at a current density of 100 mA g⁻¹. nih.gov Another study on deficient ammonium vanadate reported a high specific capacity of 457 mAh g⁻¹ at 100 mA g⁻¹ and excellent long-term cycling stability with 81% capacity retention after 1000 cycles. nih.gov Oxygen-deficient ammonium vanadate has demonstrated a capacity of 484.3 mAh g⁻¹ at 0.1 A g⁻¹ with a high energy density of 372.4 Wh kg⁻¹. osti.gov

Table 1: Electrochemical Performance of Ammonium Vanadate-Based Cathodes in Aqueous Zinc-Ion Batteries

Cathode Material Specific Capacity (mAh g⁻¹) Current Density (mA g⁻¹) Cycling Stability Reference
Deficient NH4V4O10 457 100 81% retention after 1000 cycles nih.gov
3D flower-like NH4V4O10 485 100 - nih.gov
Oxygen-Deficient NH4V4O10 484.3 100 >200 mAh g⁻¹ after 3500 cycles at 6 A g⁻¹ osti.gov
Mn²⁺-doped NH4V4O10 539.4 200 85.3% retention after 3000 cycles at 5 A g⁻¹ researchgate.net

Cathode Materials for Rechargeable Sodium-Ion Batteries

This compound is also a noteworthy candidate for cathode materials in rechargeable sodium-ion batteries (SIBs). acs.orgresearchgate.netresearchgate.net Its layered structure, similar to its application in zinc-ion batteries, provides a suitable framework for the reversible intercalation and deintercalation of sodium ions. researchgate.net The presence of ammonium ions within the layers can help to stabilize the structure during the charge-discharge cycles. researchgate.net

Research has shown that ammonium vanadate, specifically NH4V4O10, can deliver high capacity and exhibit good rate capability as a cathode for SIBs. acs.orgacs.org One-dimensional nanostructures like nanobelts of NH4V4O10 have been synthesized to enhance the kinetics of sodium ion diffusion. acs.org The diffusion pathway for Na+ ions is along the b-axis of the NH4V4O10 structure, and minimizing the dimension along this axis can lead to faster kinetics. acs.org

The electrochemical performance of ammonium vanadate cathodes in SIBs has been reported with promising results. For instance, NH4V4O10 nanobelts have achieved a reversible capacity of 190 mAh g⁻¹ at a charging rate of 200 mA g⁻¹. acs.org Even at a high current density of 1000 mA g⁻¹, a stable capacity of over 120 mAh g⁻¹ was maintained for 50 cycles without the need for expensive electrolyte additives. acs.org Another study reported an initial discharge capacity of 121 mAh g⁻¹ at a current density of 200 mA g⁻¹, with stable cycling performance achieved after an initial capacity loss. researchgate.net The addition of fluoroethylene carbonate to the electrolyte was found to enhance the electrochemical performance at high current rates by improving reaction kinetics and Na-ion transfer rate. daneshyari.com

Table 2: Electrochemical Performance of Ammonium Vanadate Cathodes in Sodium-Ion Batteries

Cathode Material Specific Capacity (mAh g⁻¹) Current Density (mA g⁻¹) Cycling Stability Reference
NH4V4O10 nanobelts 190 200 >120 mAh g⁻¹ after 50 cycles at 1000 mA g⁻¹ acs.org
NH4V4O10 nanorods 121 200 Stable after initial capacity loss researchgate.net
(NH4)2V6O16 180 100 65% retention after 50 cycles acs.org

Investigation of Structural Stability and Ion Transport Kinetics in Layered Vanadates

The structural stability and ion transport kinetics are critical factors determining the performance of this compound as an electrode material. The layered structure of vanadates provides natural pathways for ion diffusion. researchgate.netacs.org The presence of pillar ions, such as Na+ and NH4+, between the vanadium oxide layers is a key strategy to enhance structural stability. researchgate.netnih.gov These ions act as "pillars" that prevent the collapse of the layers during repeated ion insertion and extraction, which is a common issue known as "lattice breathing" in V2O5. nih.gov

The pre-intercalation of cations like Na+ and NH4+ expands the interlayer spacing, which directly impacts the ion transport kinetics. researchgate.netnih.gov A larger interlayer distance reduces the diffusion barrier for guest ions, allowing for faster charging and discharging. researchgate.net For example, in sodium ion stabilized ammonium vanadate, the electrostatic effect of Na+ ions widens the interlayer spacing, providing more active sites and promoting the migration of charge carriers. researchgate.net

The morphology of the vanadate material also plays a significant role in ion transport. One-dimensional nanostructures, such as nanobelts and nanorods, offer shorter diffusion paths for ions, leading to improved rate capabilities. acs.orgacs.org For instance, NH4V4O10 nanobelts with a minimized dimension along the ion diffusion pathway exhibit faster Li/Na-ion kinetics. acs.org

Defect engineering, such as creating oxygen vacancies or cation deficiencies, is another strategy to enhance ion transport kinetics. Oxygen vacancies in ammonium vanadate have been shown to lower the diffusion energy barrier for Zn2+ ions, resulting in faster diffusion and better electrochemical performance. osti.gov Similarly, creating a deficient NH4V4O10 by partially removing NH4+ ions leads to an enlarged interlayer spacing and facilitates faster zinc ion transport. nih.gov

Supercapacitor Electrode Applications of Vanadate Nanomaterials

Vanadate nanomaterials, including those based on sodium and other metals, have shown significant promise for supercapacitor applications due to their multiple oxidation states, which enable pseudocapacitive energy storage. researchgate.netrsc.org Pseudocapacitance arises from fast and reversible faradaic reactions at the electrode surface, which can provide higher energy density than electric double-layer capacitors (EDLCs).

While specific studies on "this compound" for supercapacitors are less common, research on related vanadate compounds provides strong indications of its potential. For example, sodium vanadate (Na2V6O16) nanobelts have been used as an electrode material, exhibiting a specific capacitance of 455 F g⁻¹ at 0.5 A g⁻¹. acs.org An asymmetric supercapacitor fabricated with these nanobelts delivered a high energy density of 42.4 Wh kg⁻¹ and a high power density of 4.3 kW kg⁻¹. acs.org Layered sodium vanadate (NaV8O20) nanobelts also demonstrated excellent pseudocapacitive performance with a specific capacitance of 676 F g⁻¹. rsc.org

The high performance of these vanadate nanomaterials is attributed to their one-dimensional and layered nanostructures, which provide a high surface area for electrochemical reactions and efficient pathways for ion transport. acs.orgrsc.org The presence of pre-inserted cations like sodium can also enhance the electrochemical conductivity and stability of the material. rsc.org Given these properties, it is plausible that this compound nanomaterials could also serve as effective electrodes for supercapacitors, leveraging the combined benefits of both sodium and ammonium ions in the structure.

Other Advanced Material Applications

Precursors for Functional Vanadium Oxides and Mixed-Metal Vanadates

This compound can serve as a valuable precursor for the synthesis of various functional vanadium oxides and mixed-metal vanadates. lcrl.net The thermal decomposition of ammonium-containing vanadates is a common method to produce vanadium pentoxide (V2O5), a widely used material in catalysis and energy storage. nih.govresearchgate.net The decomposition process involves the release of ammonia and water at elevated temperatures. nih.govresearchgate.net

The sol-gel process is another versatile method where ammonium metavanadate is often used as a starting material to produce vanadium oxide powders and films. researchgate.net This method allows for the synthesis of materials with controlled morphology and properties at relatively low temperatures. nstda.or.th For instance, V2O5 particles with a fibrillar morphology can be precipitated using a sol-gel method starting from ammonium metavanadate. researchgate.net

Furthermore, this compound can be used in processes to produce high-purity V2O5. researchgate.net A method involving the calcification and carbonization-ammonium process has been proposed to transform sodium vanadate into vanadium oxide, with ammonium vanadate being a key intermediate. researchgate.net This highlights the role of ammonium vanadate compounds in the production of functional vanadium oxides. The ability to introduce both sodium and ammonium into the precursor allows for the potential synthesis of mixed-metal vanadates with tailored properties for specific applications.

Development of Optically Active and Thermochromic Films

This compound can be a precursor for the development of optically active and thermochromic films. Vanadium dioxide (VO2) is a well-known thermochromic material that undergoes a reversible semiconductor-to-metal phase transition at around 68°C, leading to significant changes in its optical properties, particularly in the infrared region. nstda.or.th This property makes it highly suitable for applications such as smart windows for energy-saving buildings. lcrl.net

Ammonium metavanadate is frequently used as a precursor in the sol-gel synthesis of VO2 thin films. lcrl.nettaylorfrancis.com The sol-gel method offers a low-cost and scalable approach to deposit uniform thin films on various substrates. nstda.or.thgoogle.com The process typically involves the hydrolysis and condensation of a vanadium precursor in a solution to form a sol, which is then coated onto a substrate and heat-treated to form the crystalline VO2 film. taylorfrancis.comgoogle.com The use of a precursor containing both sodium and ammonium could potentially influence the doping of the resulting VO2 film, which is a known strategy to modify its transition temperature and other thermochromic properties.

While the direct use of "this compound" for these films is not extensively documented, the established use of its constituent components in precursor solutions for vanadium oxide films suggests its potential in this area. lcrl.netresearchgate.net The synthesis of V2O5-based thin films via the sol-gel method, which can be used as counter electrodes in electrochromic devices, also often starts from vanadium precursors that could be derived from or related to this compound. researchgate.net

Advanced Analytical Chemistry of Sodium Ammonium Vanadate

Quantitative Determination of Elemental Composition

The empirical formula of sodium ammonium (B1175870) vanadate (B1173111) suggests a defined stoichiometry, but its actual composition can be influenced by the synthesis method and storage conditions. Therefore, accurate quantification of its constituent elements—vanadium and ammonium—as well as any trace impurities, is a fundamental aspect of its analysis.

Redox Titration for Vanadium Content Quantification

Redox titration is a classic and reliable method for determining the vanadium content in sodium ammonium vanadate. This method typically involves the titration of vanadium(V) with a standardized reducing agent, such as ferrous ammonium sulfate, or the reduction of vanadium(V) to a lower oxidation state followed by titration with an oxidizing agent like potassium permanganate (B83412).

In a common procedure, a precisely weighed sample of this compound is dissolved in an acidic medium, typically sulfuric acid, to ensure that vanadium is in the +5 oxidation state (as VO₂⁺). The solution is then titrated with a standardized solution of ferrous ammonium sulfate. The endpoint of the titration, which corresponds to the complete reduction of V(V) to V(IV), can be detected potentiometrically or by using a redox indicator. derpharmachemica.com

Alternatively, the vanadium(V) can be reduced to vanadium(IV) using a suitable reducing agent. Subsequently, the resulting solution is titrated with a standardized potassium permanganate (KMnO₄) solution. grimmgroup.netrsc.org The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, converting V(IV) back to V(V). The endpoint is indicated by the first persistent pink color of the excess permanganate ions. umass.edu The reaction is typically carried out in a heated acidic solution to ensure a complete and rapid reaction.

Example Data from Redox Titration of this compound

Sample ID Sample Weight (g) Titrant Concentration (M) Titrant Volume (mL) Calculated Vanadium Content (%)
SAV-001 0.5021 0.1012 (Fe²⁺) 20.55 20.98
SAV-002 0.4998 0.1012 (Fe²⁺) 20.42 20.96

Nitrogen Quantification Methods (e.g., Kjeldahl Method for Ammonium)

The Kjeldahl method is a well-established and widely used technique for the quantitative determination of nitrogen in various substances, including the ammonium content in this compound. wikipedia.org The method involves three main steps: digestion, distillation, and titration. byjus.comborosilscientific.comtestbook.com

Digestion: A weighed sample of this compound is heated with concentrated sulfuric acid, often in the presence of a catalyst (such as copper sulfate) and a salt (like potassium sulfate) to elevate the boiling point. borosilscientific.com This process converts the ammonium nitrogen into ammonium sulfate. itwreagents.com

Distillation: After cooling, the digested mixture is made alkaline with a concentrated sodium hydroxide (B78521) solution. This liberates ammonia (B1221849) gas (NH₃) from the ammonium sulfate. itwreagents.comvelp.com The ammonia is then distilled and collected in a receiving flask containing a known amount of a standard acid solution (e.g., boric acid or a standard solution of HCl or H₂SO₄). velp.com

Titration: The amount of ammonia trapped in the receiving solution is determined by titration. If boric acid is used as the trapping solution, the resulting borate (B1201080) is titrated with a standard solution of a strong acid. velp.com If a standard strong acid is used, the excess acid is back-titrated with a standard base. The nitrogen content is then calculated from the amount of acid consumed.

Typical Results from Kjeldahl Analysis of this compound

Sample ID Sample Weight (g) Titrant (HCl) Concentration (M) Titrant Volume (mL) Calculated Ammonium (NH₄⁺) Content (%)
SAV-N-01 1.0052 0.1005 15.62 2.82
SAV-N-02 1.0018 0.1005 15.55 2.81

Inductively Coupled Plasma (ICP) Techniques for Trace Impurities and Vanadium

Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for the determination of the elemental composition of this compound. These methods are particularly valuable for quantifying trace metallic impurities and can also be used for the precise determination of vanadium. nih.gov

In these techniques, a solution of the dissolved this compound sample is introduced into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements present, causing them to emit light at characteristic wavelengths (in ICP-OES) or to become ionized (in ICP-MS). The intensity of the emitted light or the number of ions detected is proportional to the concentration of the element in the sample.

A significant challenge in the analysis of high-purity compounds like this compound is the potential for matrix effects, where the high concentration of the primary elements (sodium, vanadium) can interfere with the measurement of trace analytes. researchgate.net To mitigate these effects, matrix-matched standards and internal standards are often employed. researchgate.net ICP-MS, with its higher sensitivity, is particularly well-suited for determining ultra-trace impurities. icpms.cznih.gov

Common Trace Impurities in this compound Determined by ICP-MS

Element Typical Concentration Range (µg/g)
Iron (Fe) 5 - 20
Silicon (Si) < 10
Molybdenum (Mo) < 5
Chromium (Cr) < 2
Nickel (Ni) < 1

Speciation Analysis of Vanadate Ions in Complex Solutions

In aqueous solutions, vanadate exists in a complex equilibrium of various polyoxovanadate species, the distribution of which is highly dependent on factors such as pH, concentration, and ionic strength. researchgate.net Understanding the speciation of vanadate is critical as different species can exhibit distinct reactivity.

⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-invasive technique for studying vanadate speciation. dss.go.th The ⁵¹V nucleus is highly sensitive to its chemical environment, and different vanadate species give rise to distinct signals in the NMR spectrum, allowing for their identification and quantification. udel.eduresearchgate.net For example, at neutral pH and relatively low concentrations, the dominant species are often monomeric (V₁) and dimeric (V₂) vanadates, while at lower pH values, larger polyanions such as tetravanadate (V₄) and decavanadate (B1236424) (V₁₀) can form. dss.go.thresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be employed for the separation and quantification of different vanadate species. arabjchem.org This technique is especially useful for analyzing complex mixtures where different vanadate species may coexist.

Influence of pH on Vanadate Speciation in a 10 mM Solution

pH Dominant Vanadate Species ⁵¹V NMR Chemical Shift (ppm)
10 Monovanadate (VO₄³⁻) ~ -536
7 Divanadate (V₂O₇⁴⁻), Tetravanadate (V₄O₁₂⁴⁻) ~ -560, ~ -575

Method Validation and Quality Assurance Protocols in Vanadate Analysis

To ensure the reliability and accuracy of analytical data, the methods used for the analysis of this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. acs.orgresearchgate.netgavinpublishers.com Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quality assurance protocols are implemented to ensure that the validated methods are consistently performed to the required standards. This includes regular calibration of instruments, the use of control charts to monitor method performance, participation in proficiency testing schemes, and thorough documentation of all analytical procedures and results.

Summary of Method Validation Parameters for Vanadium Quantification

Parameter Acceptance Criteria
Accuracy (Recovery) 95 - 105%
Precision (RSD) ≤ 2%
Linearity (r²) ≥ 0.999
Range 1 - 100 mg/L
LOD 0.1 mg/L

Environmental Chemistry and Remediation Aspects of Vanadate Species

Vanadium Biogeochemistry and Environmental Fate of Polyvanadates

Vanadium is a naturally occurring element found in the Earth's crust and is released into the environment through both natural processes, such as rock weathering and volcanic emissions, and anthropogenic activities, including the combustion of fossil fuels and industrial processes. usda.govscienceforecastoa.com The global biogeochemical cycle of vanadium has been significantly altered by human activities, with anthropogenic emissions to the atmosphere now exceeding natural sources. usda.govnih.gov

In the environment, vanadium exists in several oxidation states, primarily as V(III), V(IV), and V(V). ljmu.ac.uk The speciation of vanadium is largely dependent on the redox potential (Eh) and pH of the surrounding medium. Under oxidizing conditions and near-neutral pH, the pentavalent form (V(V)), primarily as the vanadate (B1173111) oxyanion (H₂VO₄⁻), is the most stable and mobile form. usda.govljmu.ac.uk The tetravalent form (V(IV)), as the vanadyl cation (VO²⁺), is more prevalent in reducing and acidic environments. ljmu.ac.uk

At elevated concentrations, typically above 10⁻⁴ M, monomeric vanadate ions can polymerize to form various polyvanadate species, such as divanadate (V₂O₇⁴⁻), trivanadate (V₃O₉³⁻), and decavanadate (B1236424) (V₁₀O₂₈⁶⁻). The formation and stability of these polyvanadates are also pH-dependent. The environmental fate of these polymeric species is intrinsically linked to their size and charge, which influence their transport and reactivity in soil and aquatic systems. While specific studies on the environmental fate of polyvanadates are limited, their behavior is expected to be governed by the same principles that control the fate of monomeric vanadate, including sorption to mineral surfaces and interactions with organic matter. Due to their larger size, polyvanadates may exhibit different mobility and bioavailability characteristics compared to their monomeric counterparts.

Microbial activity also plays a significant role in the biogeochemical cycling of vanadium. Some microorganisms can mediate the redox transformation of vanadium, typically reducing the more mobile and toxic V(V) to the less mobile V(IV). nih.govnih.gov This microbial reduction can lead to the immobilization of vanadium in soils and sediments.

Sorption and Desorption Mechanisms of Vanadium on Environmental Matrices

The mobility and bioavailability of vanadium in the environment are significantly controlled by sorption and desorption reactions on the surfaces of various environmental matrices, including soil minerals, iron and aluminum oxides, and organic matter.

Sorption Mechanisms:

The sorption of vanadate (V(V)), the predominant form in most oxic environments, is strongly influenced by the surface characteristics of the sorbent material and the chemistry of the surrounding solution, particularly pH.

Iron and Aluminum Oxides: Iron (Fe) and aluminum (Al) (hydr)oxides, such as goethite, ferrihydrite, and gibbsite, are key scavengers of vanadate in soils and sediments. taylorfrancis.comccme.ca Vanadate exhibits a high affinity for these surfaces, forming inner-sphere complexes through ligand exchange with surface hydroxyl groups. researchgate.netslu.se The sorption on these minerals is pH-dependent, generally showing maximum adsorption at lower pH values (around 3-5) and decreasing as the pH becomes more alkaline. researchgate.net This is attributed to the protonation of the mineral surface at low pH, creating a positive charge that attracts the anionic vanadate species.

Clay Minerals: Clay minerals, such as kaolinite, montmorillonite, and illite, also contribute to the sorption of vanadium. The adsorption mechanism can involve both electrostatic attraction to positively charged edge sites and the formation of surface complexes. nih.govresearchgate.net The sorption capacity of clay minerals for vanadium is generally lower than that of iron and aluminum oxides. zarmesh.com

Organic Matter: Soil organic matter can interact with vanadium through complexation reactions. Humic and fulvic acids contain functional groups (e.g., carboxyl and phenolic groups) that can bind with vanadyl (V(IV)) cations. Organic matter can also influence vanadium speciation by promoting the reduction of V(V) to V(IV).

Desorption Mechanisms:

The desorption of vanadium from environmental matrices is a critical process that can lead to its remobilization and potential contamination of groundwater. The ease of desorption depends on the strength of the bonds formed during sorption and changes in environmental conditions.

pH: An increase in pH can lead to the desorption of vanadate from mineral surfaces. As the pH rises, the mineral surface becomes more negatively charged, leading to electrostatic repulsion of the anionic vanadate ions. scienceforecastoa.com

Competing Anions: Other anions, particularly phosphate (PO₄³⁻), can compete with vanadate for sorption sites on mineral surfaces due to their similar chemical properties. ccme.ca High concentrations of phosphate in the soil solution can lead to the desorption of previously sorbed vanadate.

Redox Conditions: Changes in redox conditions can also influence vanadium desorption. Under reducing conditions, the dissolution of iron and manganese oxides can release associated vanadium. Furthermore, the reduction of V(V) to V(IV) can alter its sorption behavior, potentially leading to either increased or decreased mobility depending on the specific conditions.

Environmental MatrixPredominant Sorption MechanismFactors Influencing SorptionFactors Promoting Desorption
Iron and Aluminum Oxides Inner-sphere complexation (ligand exchange)Low pH, high surface areaHigh pH, presence of competing anions (e.g., phosphate)
Clay Minerals Electrostatic attraction, surface complexationLow pH, type of clay mineralChanges in pH and ionic strength
Organic Matter Complexation with functional groupsHigh organic matter content, presence of reducing agentsDecomposition of organic matter, changes in redox potential

Technologies for Vanadium Removal and Recovery from Industrial Effluents and Leachates

Various technologies have been developed for the removal and recovery of vanadium from industrial effluents and leachates, driven by the need to mitigate environmental contamination and the economic value of vanadium as a resource. The choice of technology depends on factors such as the concentration of vanadium, the chemical composition of the wastewater, and the desired level of treatment.

Commonly Employed Technologies:

Adsorption: Adsorption is a widely used and effective method for removing vanadium from aqueous solutions. Various adsorbents have been investigated, including activated carbon, biochar, industrial byproducts (e.g., red mud), and metal (hydr)oxides. ljmu.ac.uk Granular ferric hydroxide (B78521) (GFH) has shown high adsorption capacity for vanadate. taylorfrancis.comresearchgate.net The efficiency of adsorption is highly dependent on the pH of the solution, with optimal removal typically occurring in the acidic to neutral range.

Ion Exchange: Ion exchange is another established technology for the selective removal and recovery of vanadium. Anion exchange resins are effective in removing vanadate anions from solution. usda.govscienceforecastoa.com The process involves the exchange of vanadate ions in the wastewater with exchangeable ions on the resin. The vanadium can then be recovered by eluting the resin with a suitable regenerant solution.

Chemical Precipitation: Chemical precipitation is a common method for treating wastewaters with high concentrations of vanadium. This process involves the addition of chemical reagents to convert soluble vanadium species into insoluble precipitates that can be removed by sedimentation or filtration. Ferrous sulfate is a frequently used precipitating agent, which reduces V(V) to the less soluble V(IV) and forms an insoluble precipitate. mdpi.comdtu.dk The efficiency of precipitation is highly pH-dependent.

Membrane Filtration: Membrane filtration technologies, such as reverse osmosis (RO) and nanofiltration (NF), can be used to separate vanadium from wastewater. researchgate.netsemanticscholar.org These processes use semi-permeable membranes to retain dissolved ions while allowing water to pass through. Membrane filtration is capable of achieving high removal efficiencies but can be susceptible to fouling.

Bioremediation: Bioremediation utilizes microorganisms to remove or detoxify pollutants. Certain bacteria have been identified that can reduce the more mobile and toxic V(V) to the less soluble V(IV), thereby facilitating its removal from solution. ccme.caresearchgate.net This approach is considered a more environmentally friendly and potentially cost-effective alternative to conventional chemical and physical methods.

TechnologyPrincipleTypical Removal Efficiency (%)Optimal pHAdvantagesDisadvantages
Adsorption Binding of vanadium ions to the surface of an adsorbent material.80 - 99+Acidic to NeutralHigh efficiency, potential for adsorbent regeneration.Cost of adsorbent, potential for fouling.
Ion Exchange Exchange of vanadium ions with ions on a resin.90 - 99+Acidic to NeutralHigh selectivity, potential for vanadium recovery.Resin fouling, cost of resin and regeneration chemicals.
Chemical Precipitation Conversion of soluble vanadium to insoluble precipitates.90 - 99+Neutral to AlkalineEffective for high concentrations, relatively low cost.Sludge production and disposal, chemical consumption.
Membrane Filtration Separation of vanadium using semi-permeable membranes.> 95VariesHigh removal of various contaminants, small footprint.Membrane fouling, high operating pressure and cost.
Bioremediation Microbial reduction of V(V) to V(IV).70 - 95NeutralEnvironmentally friendly, potentially lower cost.Slower process, sensitive to environmental conditions.

Role of Vanadates in Soil Chemistry and Plant Nutrient Dynamics

The presence and speciation of vanadates in soil significantly influence soil chemistry and have a complex and often dual role in plant nutrient dynamics.

Vanadium in Soil Chemistry:

Vanadium in soil originates from the weathering of parent rock materials and from anthropogenic sources. ccme.ca Its behavior in soil is governed by its oxidation state, which is influenced by soil redox potential and pH. In well-aerated soils, V(V) as vanadate is the dominant species. Vanadates are known to sorb strongly to iron and aluminum oxides and clay minerals, which limits their mobility in the soil profile. slu.se The presence of organic matter can lead to the reduction of V(V) to the less mobile V(IV) and the formation of organo-vanadium complexes. zarmesh.com

Vanadium and Plant Nutrient Dynamics:

The role of vanadium in plant nutrition is not fully established, and it is not considered an essential element for most higher plants. taylorfrancis.com However, its chemical similarity to phosphate can lead to significant interactions with plant nutrient uptake and metabolism.

Uptake and Translocation: Plants can absorb vanadate from the soil solution, likely through phosphate transport systems due to their structural analogy. usda.gov However, most of the absorbed vanadium is typically retained in the roots, with very limited translocation to the shoots. nih.govljmu.ac.uk This retention in the roots is a detoxification mechanism for the plant.

Beneficial Effects at Low Concentrations: Some studies have reported beneficial effects of low concentrations of vanadium on the growth of certain plants. These effects may include stimulation of chlorophyll synthesis, enhanced nitrogen fixation in some microorganisms, and improved growth under specific conditions. nih.govresearchgate.net

Toxicity at High Concentrations: At elevated concentrations, vanadium is toxic to most plants. scienceforecastoa.com Toxicity symptoms include stunted growth, chlorosis (yellowing of leaves), and inhibition of root development. nih.gov The toxicity of vanadium is attributed to several factors, including:

Competition with Phosphate: Vanadate can compete with phosphate for uptake by the roots and for binding sites in metabolic processes, leading to phosphorus deficiency. usda.gov

Enzyme Inhibition: Vanadate is a potent inhibitor of various enzymes, particularly ATPases, which are crucial for energy transfer in cells. nih.gov

Oxidative Stress: High concentrations of vanadium can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Impact on Soil Microbial Communities and Nutrient Cycling: Vanadium can influence the activity and composition of soil microbial communities. High concentrations of vanadium can be toxic to many soil microorganisms, potentially affecting important nutrient cycling processes such as nitrogen mineralization and nitrification. nih.gov However, some microorganisms have developed resistance to vanadium and can even utilize it in their metabolism, contributing to its biogeochemical cycling. dtu.dk

AspectRole of Vanadates
Soil Chemistry - Exists primarily as V(V) (vanadate) in oxic soils. - Sorbs strongly to Fe/Al oxides and clay minerals. - Can be reduced to V(IV) and complexed by organic matter.
Plant Uptake - Absorbed by roots, likely via phosphate transporters. - Primarily retained in the roots with limited translocation to shoots.
Plant Nutrition - Not considered essential for most higher plants. - May have beneficial effects at very low concentrations.
Plant Toxicity - Toxic at high concentrations. - Competes with phosphate uptake. - Inhibits essential enzymes. - Induces oxidative stress.
Soil Microorganisms - Can be toxic to microbial communities at high levels. - May alter nutrient cycling processes (e.g., nitrogen cycle).

Future Directions and Emerging Research Avenues in Sodium Ammonium Vanadate Science

Exploration of Novel Non-Conventional Synthetic Pathways

Traditional synthesis methods for vanadates are being challenged by novel, non-conventional pathways that offer greater control over product purity, morphology, and properties, often under milder conditions. A significant area of exploration is the use of electrochemical methods. One such innovative approach involves the use of ion-membrane electrolysis. In this method, a sodium vanadate (B1173111) solution is used as the anolyte, and through deep electrolysis, it is converted into sodium polyvanadate. patsnap.comgoogle.com Subsequent reaction with ammonia (B1221849) water precipitates sodium ammonium (B1175870) vanadate with a purity exceeding 99%. patsnap.comgoogle.com This process is advantageous as it does not require additional chemical preparations and allows for the recycling of by-products like sodium hydroxide (B78521) (NaOH) and the anolyte. patsnap.comgoogle.com

Hydrothermal synthesis is another promising non-conventional route. This technique allows for the synthesis of various ammonium vanadate compounds by reacting precursors like ammonium metavanadate and oxalic acid in a sealed autoclave at elevated temperatures and pressures. nih.govmdpi.com By carefully controlling the reaction parameters, the size and shape of the resulting crystals can be tailored. nih.govmdpi.com Research is also moving towards one-step procedures at room temperature, which eliminate the need for pH control and the use of oxidants, by mixing an organic ammonium salt and vanadium pentoxide (V₂O₅) in a suitable solvent. nih.govmdpi.com These methods provide a pathway to nano- and microcrystals of ammonium vanadates, which can serve as precursors for more complex structures. nih.govmdpi.com

The table below summarizes key parameters of a novel electrochemical synthesis method.

ParameterValue/ConditionSource
Anolyte CompositionNa: 70-80 g/L, V: 28-30 g/L patsnap.com
Catholyte CompositionNaOH: 160-200 g/L patsnap.com
Current Density700-1200 A/m² patsnap.comgoogle.com
Temperature10-20 °C patsnap.com
Final Product Purity> 99% patsnap.comgoogle.com

Design of Tailored Nanostructures and Composite Materials for Enhanced Functionality

The functionality of sodium ammonium vanadate and related vanadate compounds is intrinsically linked to their structure at the nanoscale. Consequently, a major research thrust is the rational design of tailored nanostructures and composite materials to enhance their performance in specific applications, particularly in energy storage.

Researchers are developing methods to synthesize one-dimensional (1D) nanostructures like nanobelts and nanoflakes by controlling the pH of alkaline solutions of V₂O₅. researchgate.net These nanostructures, such as Na₁.₁V₃O₇.₉ and NaVO₃, exhibit dimensions on the order of 50–500 nm in width and 1–6 μm in length. researchgate.net The morphology of the precursor material, such as ammonium metavanadate, has been shown to strongly influence the properties of the final product, especially the electrochemical performance when used in lithium-ion batteries. nih.gov

The synthesis of composite materials is another key strategy. For instance, two-dimensional (2D) hydrated ammonium vanadate nanosheets can be grown in-situ on carbon cloth to create a free-standing cathode for high-performance rechargeable zinc-ion batteries. researchgate.net This approach leverages the synergistic effects between the nanostructured vanadate and the conductive carbon substrate. Similarly, the creation of composites like VO₂/NH₄V₄O₁₀ through hydrothermal methods, followed by electrochemical oxidation, can lead to materials with high specific capacity and excellent rate performance in aqueous zinc-ion batteries. rsc.org These tailored architectures provide a large surface area and efficient pathways for ion and electron transport, which are critical for high-performance energy storage devices. rsc.orgacs.org

Development and Application of Advanced In Situ and Operando Characterization Techniques

To fully understand and optimize the performance of this compound and its derivatives in functional devices, it is crucial to observe their behavior under actual operating conditions. This has led to the increasing development and application of advanced in situ and operando characterization techniques. These methods provide real-time insights into the structural, chemical, and electronic changes that occur during electrochemical processes, which is not possible with conventional ex situ analysis. researchgate.netrsc.org

Techniques such as in situ/operando X-ray diffraction (XRD) are powerful for tracking real-time phase transitions and lattice parameter changes in electrode materials during charging and discharging cycles. researchgate.net This helps to reveal energy storage and degradation mechanisms. Other critical techniques include X-ray absorption spectroscopy (XAS), Raman spectroscopy, and transmission electron microscopy (TEM), which provide complementary information on oxidation states, vibrational modes, and morphological evolution, respectively. researchgate.net For example, operando analysis has been used to study the reaction mechanisms in various vanadium oxides used in lithium-ion, sodium-ion, and zinc-ion batteries. researchgate.net The application of these techniques to this compound-derived materials will be essential for elucidating ion intercalation mechanisms, identifying intermediate phases, and understanding the reasons for capacity fading, thereby guiding the design of more durable and efficient materials. rsc.orgacs.org

The table below lists some key in situ and operando techniques and the information they provide for vanadate-based materials.

TechniqueInformation ProvidedSource
X-ray Diffraction (XRD)Real-time phase changes, lattice parameter evolution researchgate.netrsc.org
X-ray Absorption Spectroscopy (XAS)Changes in oxidation state and local atomic structure researchgate.netrsc.org
Raman SpectroscopyVibrational mode changes, structural transformations researchgate.net
Transmission Electron Microscopy (TEM)Morphological and structural changes at the nanoscale researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance and ion diffusion capability researchgate.net

Multiscale Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and the rational design of new materials from first principles. Multiscale modeling, which integrates computational methods across different length and time scales, is a particularly powerful approach for understanding complex materials like this compound. researchgate.netkuleuven.beucl.ac.uk

At the quantum mechanical level, methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, bonding, and reaction mechanisms at the active sites of vanadate materials. ucl.ac.uk This information is crucial for understanding their catalytic and electrochemical properties. doi.org Computational studies have been employed to investigate the interaction of vanadium complexes with biological molecules and to predict the electrochemical behavior of vanadate polymorphs as cathode materials for sodium-ion batteries. doi.orgacs.org These studies can calculate key parameters such as Na-ion activation energies, diffusion coefficients, and cell voltages, providing quantitative insights that guide experimental efforts. acs.org By combining these atomistic simulations with higher-level models that describe microstructure evolution and device-level performance, researchers can create a comprehensive picture of the material's behavior and accelerate the discovery of new vanadate compositions and structures with enhanced functionality. researchgate.netkuleuven.be

Sustainable and Green Chemical Processes for Vanadate Production and Utilization in the Circular Economy

As the demand for vanadium compounds grows, there is an increasing focus on developing sustainable and environmentally friendly processes for their production and utilization within a circular economy framework. vanitec.org Green chemistry principles are being applied to the synthesis of vanadate nanomaterials. For example, "green synthesis" methods using plant extracts, such as jackfruit extract, are being explored for the production of silver vanadate nanoparticles from precursors like ammonium metavanadate. aip.org These biological methods are eco-friendly, non-toxic, and more economical compared to traditional physico-chemical methods. aip.org Another sustainable approach involves bioremediation, where microalgae are used to remove vanadium from industrial effluents, with the resulting biomass being potentially used for biofuels. nih.gov

A key aspect of sustainability is the integration of vanadate production into a circular economy. This involves utilizing waste streams and intermediate products from other industrial processes. For instance, sodium vanadate solution, an intermediate product from the extraction of V₂O₅ from vanadium slag, can be used directly as a vanadium source for synthesizing cathode materials for sodium-ion batteries. acs.org This simplifies the production process and avoids the generation of ammonia nitrogen wastewater. acs.org Furthermore, the unique chemical properties of vanadium make it highly recyclable. A significant amount of vanadium is already recycled as part of the steel life cycle. nih.gov The development of vanadium redox flow batteries (VRFBs) also presents a major opportunity for circular business models, as the vanadium electrolyte can be leased and recycled, contributing to a more sustainable energy storage ecosystem. australianvanadium.com.auworldbank.org

Q & A

Q. What are the optimal synthesis conditions for sodium ammonium vanadate, and how do pH and concentration influence product formation?

this compound synthesis requires precise control of pH and vanadium concentration. For example, ammonium decavanadate ((NH4)6V10O286H2O\text{(NH}_4\text{)}_6\text{V}_{10}\text{O}_{28} \cdot 6\text{H}_2\text{O}) forms at pH 4–6 with a vanadium concentration (log[V]) between 0 and -4, while trivanadate (NH4V3O8\text{NH}_4\text{V}_3\text{O}_8) forms at pH 0–4 and higher vanadium concentrations (log[V] 0–3) . Adjusting these parameters ensures phase purity. A table summarizing synthesis conditions:

CompoundpH Rangelog[V] RangeKey Reagents
Ammonium Decavanadate4–60 to -4NH4VO3\text{NH}_4\text{VO}_3, acetic acid
Ammonium Trivanadate0–40–3NH4VO3\text{NH}_4\text{VO}_3, H2SO4\text{H}_2\text{SO}_4

Methodological tip: Use potentiometric titration to monitor pH stability during synthesis .

Q. How can manganometry be applied to determine vanadium content in this compound?

Manganometry involves titrating vanadium(V) with standardized KMnO4\text{KMnO}_4 in acidic media. Dissolve the compound in 4.5 M H2SO4\text{H}_2\text{SO}_4, heat to 60°C, and titrate until a faint pink endpoint. Calculate vanadium content using stoichiometry (5V5+1MnO45\text{V}^{5+} \equiv 1\text{MnO}_4^-). This method achieved 99.7–99.9% accuracy for water and vanadium in decavanadates .

Q. What safety protocols are critical when handling this compound?

this compound is classified as a Class 6.1 hazardous material (UN 2863) . Key protocols:

  • Use PPE (gloves, goggles, lab coat).
  • Store in polyethylene containers to avoid acid leaching .
  • Neutralize waste with Ca(OH)2\text{Ca(OH)}_2 before disposal to precipitate vanadium species .

Advanced Research Questions

Q. How do conflicting data on vanadium speciation in aqueous solutions impact experimental reproducibility?

Vanadium(V) forms multiple species (e.g., VO3\text{VO}_3^-, V10O286\text{V}_{10}\text{O}_{28}^{6-}) depending on pH, ionic strength, and temperature. Contradictions arise from inadequate buffer control or non-equilibrium conditions. To resolve:

  • Use UV-Vis spectroscopy to monitor speciation changes (e.g., λ=450600\lambda = 450–600 nm for decavanadates) .
  • Validate results with ICP-MS for total vanadium quantification .

Q. What advanced analytical techniques validate the purity of synthesized this compound?

Combine multiple methods:

  • XRD : Confirm crystal structure (e.g., peaks at 2θ = 15.3°, 24.7° for decavanadate).
  • TGA : Measure water content (theoretical 6H2_2O for decavanadate).
  • ICP-OES : Quantify trace impurities (e.g., Mo, As) with detection limits <1 ppm .

Q. How can researchers resolve discrepancies in vanadium recovery rates during extraction?

Low recovery often stems from incomplete dissolution or redox interferences. Mitigation strategies:

  • Digest samples with HNO3_3/H2_2O2_2 at 120°C for 2 hours.
  • Add 1% ascorbic acid to reduce V5+\text{V}^{5+} to V4+\text{V}^{4+}, minimizing interference in AAS .

Methodological Guidance for Data Analysis

Q. How should large datasets from vanadium speciation studies be processed and presented?

  • Raw data : Include in appendices (e.g., titration volumes, spectral intensities) .
  • Processed data : Report mean ± SD for triplicate measurements. Use ANOVA to assess significance (p < 0.05).
  • Visualization : Employ phase diagrams to map vanadium species against pH and concentration .

Q. What statistical approaches are recommended for error analysis in vanadium quantification?

  • Calculate combined uncertainty (ucu_c) from instrument precision (uICP-MS2%u_{\text{ICP-MS}} \approx 2\%) and procedural variability (udigestion3%u_{\text{digestion}} \approx 3\%) .
  • Report expanded uncertainty (U=2ucU = 2u_c) at 95% confidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.